
4-Brom-1-chlor-2-(Prop-1-en-2-yl)benzol
Übersicht
Beschreibung
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and a prop-1-en-2-yl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Biochemische Analyse
Biochemical Properties
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, this compound can influence cell signaling pathways related to detoxification and metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and xenobiotic metabolism. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of enzyme-substrate complexes that undergo further chemical transformations. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene have been studied over various time periods. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene remains stable for extended periods when stored at room temperature, but its stability decreases when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene in animal models vary with different dosages. At low doses, this compound has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can lead to adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing severe toxicity .
Metabolic Pathways
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can influence the levels of these metabolites, which may have downstream effects on cellular processes. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene within specific organelles can impact its activity and function, as well as its interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can be achieved through several methods, including electrophilic aromatic substitution. One common method involves the bromination and chlorination of a benzene derivative. For instance, starting with 2-chlorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using propene and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the double bond in the prop-1-en-2-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated benzene derivatives.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and the prop-1-en-2-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form reactive intermediates that interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the prop-1-en-2-yl group, which significantly alters its chemical properties and reactivity.
1-Bromo-4-chlorobenzene: The position of the halogen atoms differs, affecting the compound’s reactivity and applications.
Uniqueness
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is unique due to the presence of both halogen atoms and the prop-1-en-2-yl group. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Biologische Aktivität
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene, a compound characterized by its unique halogenated structure, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is CHBrCl, indicating the presence of both bromine and chlorine substituents on a prop-1-en-2-yl benzene ring. These halogen atoms are known to enhance the reactivity of organic compounds, making them suitable for various biological interactions.
Property | Value |
---|---|
Molecular Weight | 231.52 g/mol |
Boiling Point | Not specified |
CAS Number | 945717-56-6 |
Interaction with Cytochrome P450 Enzymes
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene interacts significantly with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. The compound's halogen substituents facilitate electrophilic aromatic substitution, allowing it to form reactive intermediates that can modify proteins and nucleic acids, potentially altering their function.
Gene Expression Modulation
In studies involving hepatocytes (liver cells), this compound has been shown to modulate the expression of genes associated with oxidative stress response and xenobiotic metabolism. Such modulation indicates its potential role in influencing cellular detoxification pathways.
Cellular Effects
The biological activity of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene varies depending on the cell type:
Antimicrobial Activity:
Research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, related halogenated compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
The compound's ability to induce changes in cellular signaling pathways may also position it as a candidate for anticancer research. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene exerts its biological effects can be summarized as follows:
- Electrophilic Attack: The halogen atoms enhance the electrophilicity of the benzene ring, allowing it to participate in nucleophilic substitution reactions.
- Enzyme Interaction: The compound binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which are pivotal in metabolic processes.
- Gene Regulation: By interacting with transcription factors, this compound can influence gene expression related to detoxification and stress responses.
Case Studies and Research Findings
Several studies have explored the biological activities associated with halogenated benzene derivatives:
Study on Antimicrobial Activity:
A recent investigation into monomeric alkaloids highlighted that halogenated compounds exhibited significant antibacterial properties against a range of pathogens. The presence of bromine and chlorine was noted to enhance the bioactivity of these molecules .
Research on Anticancer Properties:
Another study focused on the anticancer potential of structurally similar compounds revealed that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that further exploration into 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene could yield valuable insights into its therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.